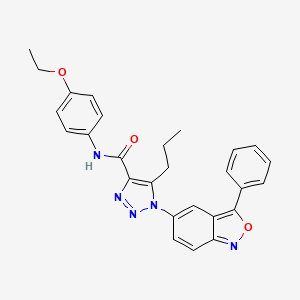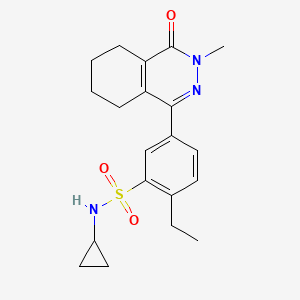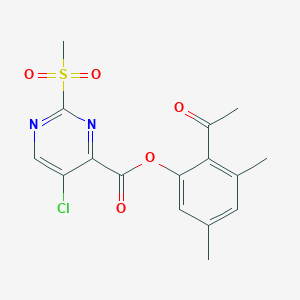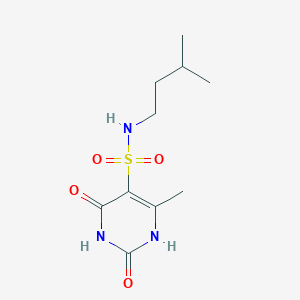
N-(4-ethoxyphenyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the Benzoxazole Ring: The initial step involves the synthesis of the benzoxazole ring. This can be achieved by condensing 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Triazole Formation: The next step involves the formation of the triazole ring. This is usually done via a Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.
Coupling Reactions: The final step involves coupling the benzoxazole and triazole moieties with the ethoxyphenyl and propyl groups. This can be achieved using standard amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for the Huisgen cycloaddition and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and ethoxy groups.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzoxazole and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the phenyl and ethoxy groups.
Reduction: Dihydrotriazole derivatives.
Substitution: Substituted benzoxazole and triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its triazole ring is particularly interesting for click chemistry applications.
Biology
Biologically, the compound is investigated for its antimicrobial and anticancer properties. The triazole and benzoxazole rings are known to interact with various biological targets, making this compound a candidate for drug development.
Medicine
In medicine, the compound is explored for its potential as an anti-inflammatory and anticancer agent. Its ability to inhibit specific enzymes and pathways is of particular interest.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given its complex aromatic structure.
Wirkmechanismus
Der Wirkungsmechanismus von N-(4-Ethoxyphenyl)-1-(3-Phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazol-4-carboxamid beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen. Der Triazolring kann mit Metallionen koordinieren, was möglicherweise Metalloproteine hemmt. Der Benzoxazolring kann sich in die DNA interkalieren, wodurch die Replikation und Transkriptionsprozesse gestört werden. Außerdem kann die Verbindung bestimmte Enzyme hemmen, die an entzündungsfördernden Signalwegen beteiligt sind.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(4-Methoxyphenyl)-1-(3-Phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazol-4-carboxamid
- N-(4-Chlorphenyl)-1-(3-Phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazol-4-carboxamid
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen weist N-(4-Ethoxyphenyl)-1-(3-Phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazol-4-carboxamid eine einzigartige Ethoxygruppe auf, die seine Löslichkeit und Reaktivität beeinflussen kann. Dies macht es besonders interessant für Anwendungen, bei denen diese Eigenschaften entscheidend sind, wie z. B. in der Arzneimittelformulierung und in der Materialwissenschaft.
Eigenschaften
Molekularformel |
C27H25N5O3 |
|---|---|
Molekulargewicht |
467.5 g/mol |
IUPAC-Name |
N-(4-ethoxyphenyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyltriazole-4-carboxamide |
InChI |
InChI=1S/C27H25N5O3/c1-3-8-24-25(27(33)28-19-11-14-21(15-12-19)34-4-2)29-31-32(24)20-13-16-23-22(17-20)26(35-30-23)18-9-6-5-7-10-18/h5-7,9-17H,3-4,8H2,1-2H3,(H,28,33) |
InChI-Schlüssel |
UZNVYISBODVAGV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(2-fluorobenzyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11301287.png)
![N~6~-(furan-2-ylmethyl)-N~4~-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11301288.png)
![3-(4-fluorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B11301290.png)


![N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]thiophene-2-carboxamide](/img/structure/B11301314.png)
![2-(2,4-dimethoxyphenyl)-5-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B11301322.png)
![Ethyl 4-[({4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetyl)amino]benzoate](/img/structure/B11301339.png)
![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]furan-2-carboxamide](/img/structure/B11301340.png)
![2-[(4-ethyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11301349.png)

